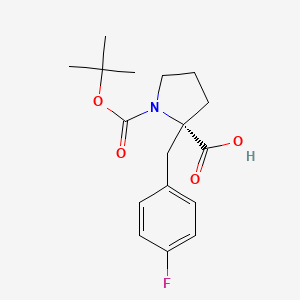

(S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid

Description

(S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid (CAS 706806-65-7) is a chiral amino acid derivative featuring a pyrrolidine backbone modified with a tert-butoxycarbonyl (Boc) protecting group and a 4-fluorobenzyl substituent at the 2-position. Its molecular formula is C₁₈H₂₂FNO₄, with a molecular weight of 323.36 g/mol . This compound is widely utilized in peptide synthesis and pharmaceutical research, where the Boc group serves to protect the amine functionality during solid-phase synthesis. The 4-fluorobenzyl moiety enhances lipophilicity and may influence biological activity through electronic or steric effects .

Properties

IUPAC Name |

(2S)-2-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTXCFLBYUGCEW-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426200 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-[(4-fluorophenyl)methyl]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706806-65-7 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-[(4-fluorophenyl)methyl]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-(S)-alpha -(4-fluorobenzyl)-Pro-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Addition of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide and a suitable nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Properties

The following table summarizes critical differences between the target compound and its analogs:

Analysis of Structural and Functional Differences

Substituent Effects

- Electron-Withdrawing Groups: The 2-cyanobenzyl analog (CAS 1217811-41-0) introduces a strong electron-withdrawing cyano group, which may reduce nucleophilicity at the α-carbon compared to the 4-fluoro substituent in the target compound. This could influence reactivity in coupling reactions .

- Trifluoromethyl vs. Fluorine : Compounds with trifluoromethyl groups (e.g., CAS 957311-17-0 and 1158750-61-8) exhibit higher lipophilicity (LogP ~2.5–3.0 estimated) compared to the target compound (LogP ~1.8), enhancing membrane permeability in drug design .

Stereochemical Considerations

- The R-enantiomer (CAS 706806-64-6) shares identical molecular weight and substituents with the target but differs in spatial arrangement. Such enantiomers may exhibit distinct pharmacokinetic profiles, as seen in protease inhibitors where stereochemistry dictates binding affinity .

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid, identified by CAS number 681128-50-7, is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C₁₀H₁₆FNO₄, with a molecular weight of 233.24 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The compound exhibits high gastrointestinal absorption and is permeable across the blood-brain barrier, making it a candidate for central nervous system applications .

Research indicates that compounds with pyrrolidine structures can interact with various biological targets, including receptors involved in cancer metastasis and cell proliferation. The compound's structural similarity to other biologically active pyrrolidine derivatives suggests potential interactions with the urokinase receptor (uPAR), which plays a crucial role in cancer progression by mediating cell adhesion and migration .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics. It has been noted for its ability to cross the blood-brain barrier effectively, which is critical for compounds targeting neurological disorders . The Log P values indicate moderate lipophilicity, which is beneficial for membrane permeability.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆FNO₄ |

| Molecular Weight | 233.24 g/mol |

| CAS Number | 681128-50-7 |

| GI Absorption | High |

| BBB Permeability | Yes |

| CYP Inhibition | None reported |

| Log P (iLOGP) | 1.86 |

| Log P (XLOGP3) | 1.28 |

Case Studies and Research Findings

While direct case studies on this compound are scarce, related compounds have been evaluated extensively:

- Pyrrolidinone Derivatives : A study assessed various pyrrolidinone derivatives for their ability to inhibit uPAR-mediated processes in cancer cells. Compounds showed varying degrees of inhibition on MDA-MB-231 cell invasion, with implications for therapeutic strategies against metastasis .

- Fluorinated Analogues : The inclusion of fluorine atoms in organic compounds often enhances their biological activity. Studies have shown that fluorinated pyrrolidines exhibit improved binding affinity to target proteins compared to their non-fluorinated counterparts .

- Synthetic Pathways : The synthesis of this compound has been optimized using retro-Diels-Alder reactions and other methodologies that enhance yield and purity, facilitating further biological testing .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves coupling a Boc-protected pyrrolidine core with a 4-fluorobenzyl group. A multi-step approach includes:

Boc Protection : Protect the pyrrolidine nitrogen using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water).

Benzylation : Introduce the 4-fluorobenzyl group via alkylation or palladium-catalyzed cross-coupling (e.g., using tert-butyl XPhos ligand and Cs₂CO₃ in tert-butanol at 40–100°C under inert atmosphere) .

Carboxylic Acid Activation : Hydrolyze ester intermediates using HCl/water at elevated temperatures (93–96°C) to yield the final carboxylic acid .

- Key Considerations : Monitor racemization during benzylation by chiral HPLC (e.g., using a Chiralpak® column) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage Guidelines :

- Solid Form : Store at 2–8°C in a tightly sealed container to prevent moisture absorption .

- Solution Form : Prepare stock solutions in DMSO (10 mM recommended) and aliquot to avoid freeze-thaw cycles. Store at -80°C (6-month stability) or -20°C (1-month stability) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Primary Methods :

NMR : ¹H/¹³C NMR to confirm stereochemistry and substitution patterns (e.g., δ ~7.2 ppm for 4-fluorobenzyl aromatic protons) .

Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ = 324.36) .

HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>98%) .

Advanced Research Questions

Q. How can enantiomeric purity be assessed for this chiral compound?

- Chiral Resolution :

- Use chiral HPLC columns (e.g., Chiralcel® OD-H) with hexane/isopropanol mobile phases. Compare retention times with the (R)-enantiomer (CAS 706806-64-6) .

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values for the (S)-enantiomer .

Q. What strategies resolve contradictions in crystallographic data for similar pyrrolidine derivatives?

- Crystallographic Refinement :

Use SHELXL for small-molecule refinement, especially for high-resolution or twinned data. Validate hydrogen bonding and torsional angles .

Analyze potential disorder in the 4-fluorobenzyl group using SHELXE for phase extension .

- Case Study : For analogs like (2S,4R)-4-(4-chlorobenzyl) derivatives, discrepancies in unit cell parameters were resolved by re-measuring diffraction data at low temperature (100 K) .

Q. How to optimize reaction conditions to minimize racemization during synthesis?

- Experimental Design :

- Temperature Control : Perform benzylation at ≤40°C to reduce epimerization .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for stereochemical fidelity .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

- Validation : Compare enantiomeric excess (ee) via chiral HPLC before and after key steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.